molecular formula C15H14ClN3O3S B11071072 5-chloro-3-cyano-N-(4-methoxyphenyl)-4,6-dimethylpyridine-2-sulfonamide

5-chloro-3-cyano-N-(4-methoxyphenyl)-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B11071072
M. Wt: 351.8 g/mol
InChI Key: BSRIHHKDJHJPGY-UHFFFAOYSA-N
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Description

5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is a synthetic organic compound that belongs to the class of pyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE typically involves multi-step organic reactions. The starting materials may include substituted pyridines, sulfonyl chlorides, and other reagents. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and cyano groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, ammonia, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-2-PYRIDINESULFONAMIDE
  • 5-BROMO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE
  • 5-CHLORO-3-CYANO-N-(4-HYDROXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE

Uniqueness

5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring may also contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

5-chloro-3-cyano-N-(4-methoxyphenyl)-4,6-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C15H14ClN3O3S/c1-9-13(8-17)15(18-10(2)14(9)16)23(20,21)19-11-4-6-12(22-3)7-5-11/h4-7,19H,1-3H3

InChI Key

BSRIHHKDJHJPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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